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molecular formula C7H6BrNO B114348 3-Bromobenzamide CAS No. 22726-00-7

3-Bromobenzamide

Cat. No. B114348
M. Wt: 200.03 g/mol
InChI Key: ODJFDWIECLJWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176201B2

Procedure details

To a solution of 3-bromobenzonitrile (0.91 g, 5 mmol) in dioxane (19 mL), NaBO3.4H2O (2.12 g, 13.78 mmol) and H2O (19 mL) were added. The mixture was stirred at 80° C. 16 hours (h), cooled, added of H2O and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and evaporated. Purification of the residue by column chromatography (hexane/EtOAc 2:8) and recrystallization gave the desired product as colorless tablets. Yield 80% (EtOH). Mp: 156–7° C. (lit. 156° C.) (Pearson, D. E. et al., J. Org. Chem., 28: 3147–3149, (1963)). MS (EI): m/z 199 (M+); 183 (100%).
Quantity
0.91 g
Type
reactant
Reaction Step One
[Compound]
Name
NaBO3.4H2O
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[OH2:10]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]([NH2:6])=[O:10]

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
NaBO3.4H2O
Quantity
2.12 g
Type
reactant
Smiles
Name
Quantity
19 mL
Type
reactant
Smiles
O
Name
Quantity
19 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
16 hours (h), cooled
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue
CUSTOM
Type
CUSTOM
Details
by column chromatography (hexane/EtOAc 2:8) and recrystallization

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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